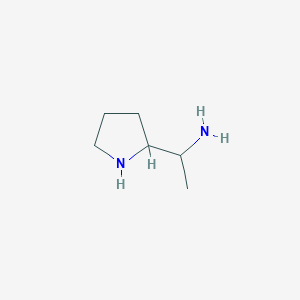![molecular formula C20H21N3O6S2 B2417025 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 865176-03-0](/img/structure/B2417025.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains a benzo[d]thiazole moiety, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[d]thiazole derivatives can be synthesized using various methods. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Molecular Structure Analysis
The benzo[d]thiazole moiety in the compound is a fused biheterocycle. It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Scientific Research Applications
Antibacterial Properties
- Sulfonamide Derivatives with Antibacterial Activity : A study by Rafiee Pour et al. (2019) highlighted the synthesis of novel sulfonamides containing a 2-amino-1,3-thiazole fragment, which showed significant antibacterial activity against S. aureus and E. coli (Rafiee Pour et al., 2019).
Anticancer and Antiproliferative Activity
- Microtubule-Destabilizing Agents : Dongjie et al. (2017) synthesized a series of 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazols as analogs of substituted methoxybenzoyl-aryl-thiazole (SMART), demonstrating moderate antiproliferative activity against human cancer cell lines (Dongjie et al., 2017).
Antimicrobial Screening
- Thiazole Derivatives with Antimicrobial Activity : Desai et al. (2013) discussed the synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which exhibited notable antibacterial and antifungal activities (Desai et al., 2013).
Synthesis and Characterization
Novel Thiazole Synthesis : The synthesis and characterization of thiazol-2-ylidene and its derivatives have been a focus in several studies, showcasing their stability and potential in various chemical reactions. For instance, Arduengo et al. (1997) described the synthesis and characterization of a stable thiazol-2-ylidene (Arduengo et al., 1997).
Metal-Induced Tautomerization : Ruiz and Perandones (2009) explored the transformation of oxazole and thiazole molecules into their corresponding carbene tautomers through metal-induced reactions (Ruiz & Perandones, 2009).
Therapeutic Importance
- Thiazole in Medicinal Chemistry : Chhabria et al. (2016) reviewed the chemical and biological importance of thiazole and its derivatives, emphasizing their therapeutic importance in various medical applications, including antimicrobial and antiviral activities (Chhabria et al., 2016).
properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-5-8-23-14-7-6-13(31(21,25)26)11-17(14)30-20(23)22-19(24)12-9-15(27-2)18(29-4)16(10-12)28-3/h5-7,9-11H,1,8H2,2-4H3,(H2,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYEFHYSJCHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

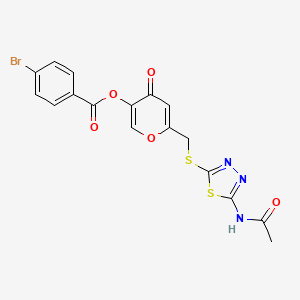
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2416943.png)
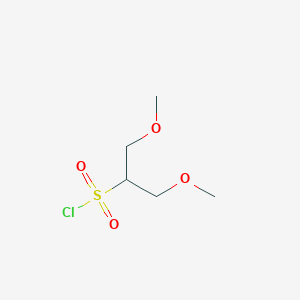
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)
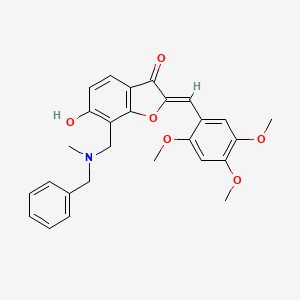
![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)
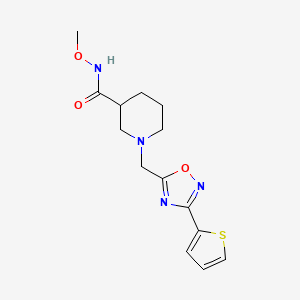
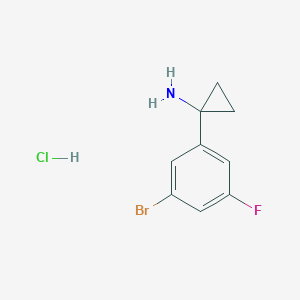
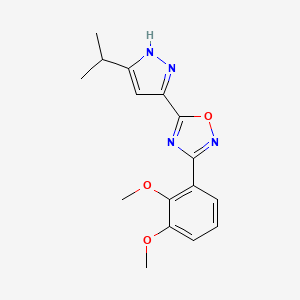
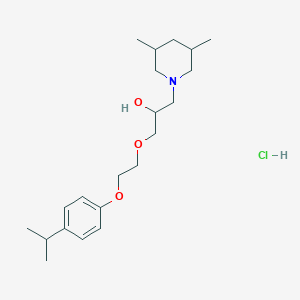
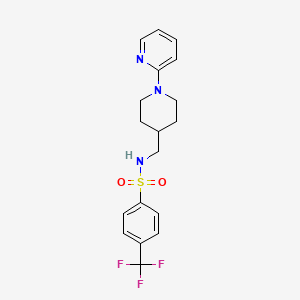
![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)
![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)
